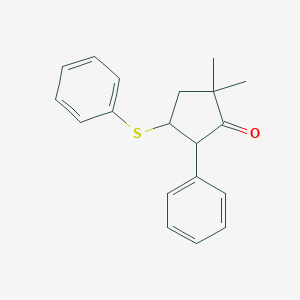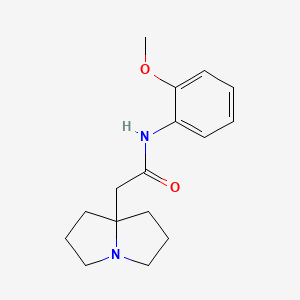
1,2,4-Trioxolane, 3-heptyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trioxolane, 3-heptyl- is an organic compound that belongs to the class of trioxolanes Trioxolanes are cyclic organic compounds containing a three-membered ring with two oxygen atoms and one carbon atom The 3-heptyl substitution refers to the presence of a heptyl group (a seven-carbon alkyl chain) attached to the third position of the trioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-trioxolanes, including 3-heptyl-1,2,4-trioxolane, typically involves the reaction of carbonyl compounds with ozone. One common method is the Griesbaum co-ozonolysis reaction, which involves the reaction of an alkene with ozone to form a carbonyl oxide intermediate. This intermediate then undergoes cycloaddition with another carbonyl compound to form the trioxolane ring .
The reaction conditions for the synthesis of 1,2,4-trioxolanes often include low temperatures and the presence of a solvent such as dichloromethane. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 1,2,4-trioxolanes may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trioxolane, 3-heptyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can break the peroxide bond, leading to the formation of alcohols or other reduced products.
Substitution: Substitution reactions can occur at the carbon atoms of the trioxolane ring, leading to the formation of substituted trioxolanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 1,2,4-trioxolane, 3-heptyl- can yield heptanal or heptanone, while reduction can produce heptanol.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trioxolane, 3-heptyl- has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the reactivity and stability of trioxolanes. It is also employed in the synthesis of other complex organic molecules.
Medicine: The compound is explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: 1,2,4-Trioxolanes are used in the development of new materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 1,2,4-trioxolane, 3-heptyl- involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins and lipids, causing oxidative damage and cell death. In biological systems, the compound’s activity is often mediated by its interaction with iron-containing enzymes, leading to the generation of ROS and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Trioxane: Another class of cyclic peroxides with similar chemical properties.
1,2,4,5-Tetraoxane: Contains an additional oxygen atom in the ring, leading to different reactivity and stability.
Artemisinin: A natural product with a similar peroxide bond, known for its antimalarial activity.
Uniqueness
1,2,4-Trioxolane, 3-heptyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the heptyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other trioxolanes and related compounds .
Eigenschaften
CAS-Nummer |
88568-90-5 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
3-heptyl-1,2,4-trioxolane |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-6-7-9-10-8-11-12-9/h9H,2-8H2,1H3 |
InChI-Schlüssel |
RCTNEFBRASQFRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1OCOO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



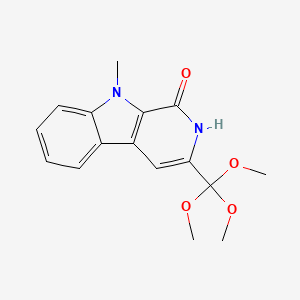

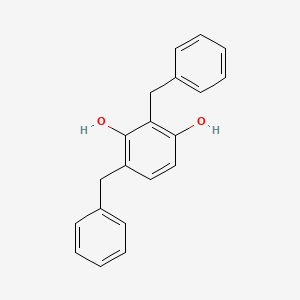
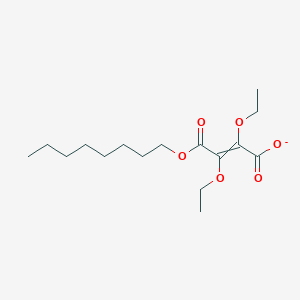
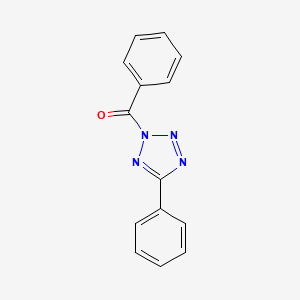
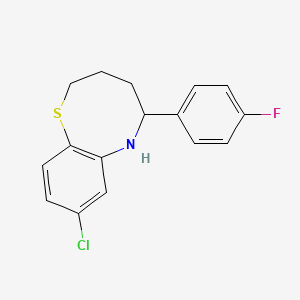
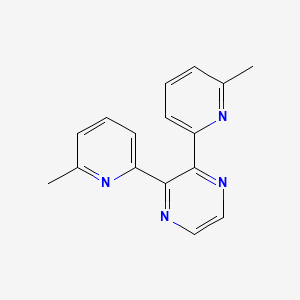
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
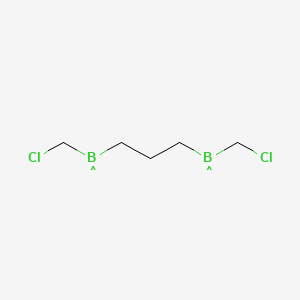

![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro-](/img/structure/B14399531.png)
